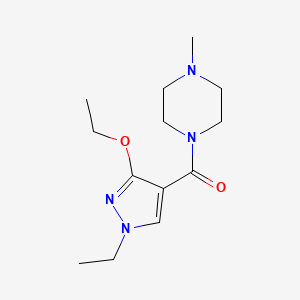
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazole is a five-membered ring with two nitrogen atoms, and piperazine is a six-membered ring with two nitrogen atoms . Both of these structures are common in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can increase the potency and selectivity of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperazine rings, along with the ethoxy and methyl groups attached to these rings. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone derivatives have been synthesized and studied for their antifungal activities. The structure-activity relationship studies indicated that specific substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal efficacy. This research opens pathways for developing new antifungal agents based on pyrazole and piperazine scaffolds (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Potential
Novel pyrazole derivatives, including (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have demonstrated promising antimicrobial and anticancer properties. These compounds were synthesized and characterized, showing higher anticancer activity compared to the reference drug doxorubicin in some cases. Their significant antimicrobial activity further highlights the potential for these compounds in medical applications (H. Hafez et al., 2016).
Diverse Biological Targets
Research on tetrahydropyrans substituted with pyrazole motifs, similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, has led to the synthesis of a diverse library of compounds. These compounds are designed for screening against various biological targets, showcasing the versatility of pyrazole-based structures in drug discovery and development (Nilesh Zaware et al., 2011).
Novel Central Nervous System Depressants
A series of novel compounds, including pyrazolyl arylmethanones, have been synthesized and evaluated for their central nervous system depressant activity. These compounds have shown potential anticonvulsant properties and low acute toxicity, indicating their potential as therapeutic agents for neurological disorders (D. Butler et al., 1984).
Antidepressant Discoveries
Studies involving 3-ethoxyquinoxalin-2-carboxamides, structurally similar to (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone, have led to the discovery of new antidepressants. These compounds, acting as 5-HT3 receptor antagonists, demonstrated significant anti-depressant-like activity in forced swim tests, underscoring the therapeutic potential of such chemical structures in treating depression (R. Mahesh et al., 2011).
Eigenschaften
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-4-17-10-11(12(14-17)19-5-2)13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJATVDRZPUUFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

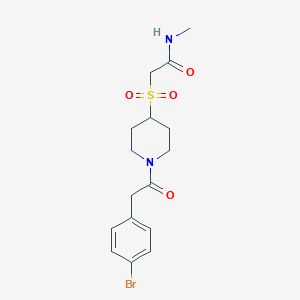
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)

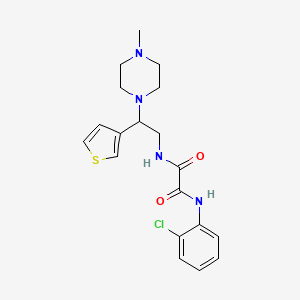
![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
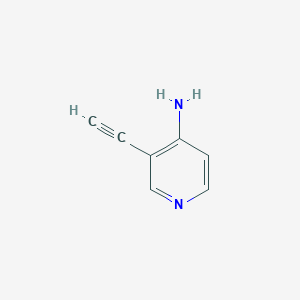
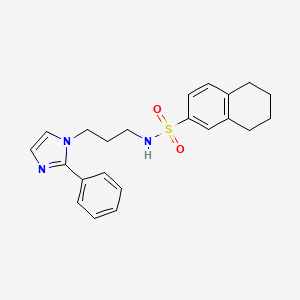
![Methyl 4-[(2-chloropyridin-3-yl)formamido]-4-methylpentanoate](/img/structure/B2740273.png)
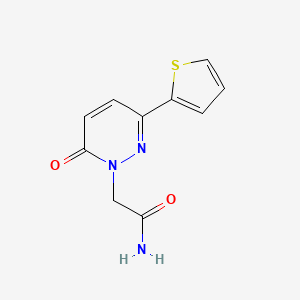
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)